5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one is a chemical compound with the molecular formula and a molecular weight of 206.27 g/mol. It is classified as a thioxoimidazolidinone, which belongs to a broader category of imidazolidine derivatives known for their biological activity and potential therapeutic applications. The compound is characterized by its unique structural features, including a thioxo group and a phenyl substituent, which contribute to its chemical reactivity and biological properties.
The synthesis of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one typically involves the reaction of isothiocyanates with amino acids or their derivatives. A common method includes the use of phenyl isothiocyanate in the presence of an alkaline medium:
The molecular structure of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one can be represented as follows:
InChI=1S/C10H10N2OS/c1-7-9(13)12(10(14)11-7)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)
This code indicates the arrangement of atoms within the molecule, highlighting its carbon, hydrogen, nitrogen, oxygen, and sulfur content.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 206.27 g/mol |
InChI Key | XGPFPXALZVOKRI-UHFFFAOYSA-N |
The presence of a thioxo group contributes to its unique reactivity profile in various chemical reactions .
5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one participates in several significant chemical reactions:
The reactivity of this compound is largely attributed to the electron-withdrawing nature of the thioxo group, which enhances its electrophilic character .
5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one primarily interacts with biological targets through modulation of receptor activity:
The compound's action affects various biochemical pathways related to mineral metabolism, particularly in renal and bone tissues .
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one has several scientific uses:
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.: 2281-22-3
CAS No.: 50657-19-7
CAS No.:
CAS No.: 358-74-7